

Application Notes and Protocols for Liposomal and Nanoparticle Delivery Systems of Tenofovir

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Compound of Interest

Compound Name: Tenofovir

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These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of liposomal and nanoparticle-based delivery systems for the antiretroviral drug **Tenofovir** and its prodrugs, **Tenofovir** Disoproxil Fumarate (TDF) and **Tenofovir** Alafenamide (TAF).

Introduction

Tenofovir is a cornerstone in the treatment and prevention of HIV-1 and Hepatitis B virus (HBV) infections.[1][2] However, its clinical efficacy can be limited by factors such as low oral bioavailability and potential side effects.[3] Encapsulating **Tenofovir** within liposomes and nanoparticles offers a promising strategy to overcome these limitations by enhancing drug solubility, improving cellular uptake, providing sustained release, and potentially reducing systemic toxicity.[4][5] This document outlines the key methodologies for developing and assessing these advanced drug delivery systems.

Data Presentation: Formulation and Characterization

The following tables summarize quantitative data from various studies on **Tenofovir**-loaded liposomes and nanoparticles, providing a comparative overview of their physicochemical properties.

Table 1: Characteristics of **Tenofovir**-Loaded Liposomal Formulations

Formulation Code	Lipid Composition	Particle Size (nm)	Zeta Potential (mV)	Encapsulation Efficiency (%)	Drug	Reference
Formulation A	Phospholipon 100H, Cholesterol, Stearylamine (7.5%)	Not Reported	Not Reported	Not Reported	Tenofovir	[1]
Formulation B	Phospholipon 100H, Cholesterol, Stearylamine (15%)	Not Reported	Not Reported	Not Reported	Tenofovir	[1]
F1	Phospholipon 100H, Cholesterol	Not Reported	-3.5	1.8	Tenofovir	[6]
F2	Phospholipon 100H, Cholesterol, Stearylamine (2.5%)	Not Reported	+10.2	8.9	Tenofovir	[6]
F3	Phospholipon 100H, Cholesterol, Stearylamine (5.0%)	Not Reported	+25.7	15.6	Tenofovir	[6]
F4	Phospholipon 100H, Cholesterol	Not Reported	+38.4	22.1	Tenofovir	[6]

	, Stearylamine (7.5%)					
F5	Phospholipon 100H,	Not Reported	+45.1	28.5	Tenofovir	[6]
	Cholesterol, Stearylamine (10.0%)					

Table 2: Characteristics of **Tenofovir**-Loaded Nanoparticle Formulations

Polymer/ Material	Drug	Particle Size (nm)	Zeta Potential (mV)	Encapsul ation Efficiency (%)	Drug Loading (%)	Referenc e
PCL	TDF	Not Reported	Not Reported	23-46	4.8-19.9	[2] [7] [8]
PLGA/Eudr agit S-100	Tenofovir	~250	Not Reported	16.1	Not Reported	[9]
PLGA/Eudr agit S-100	TDF	~250	Not Reported	37.2	Not Reported	[9]
PLGA (with ion-pairing agent)	TDF	148.6 ± 2.8	-26.7 ± 1.08	52.9	Not Reported	[10]
Chitosan	Tenofovir	207.97	Not Reported	5.83	Not Reported	[11]
Chitosan (50% ethanol/wat er)	Tenofovir	602	Not Reported	20	Not Reported	[11]
PLGA	TDF	218 ± 3.85	Not Reported	57.3 ± 1.6	Not Reported	[12]
PEGylated Chitosan	TAF	219.6	Not Reported	~90	~14	[13] [14]
Chitosan- TGA	Tenofovir	240-252	Not Reported	22.60	Not Reported	[15]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the formulation and evaluation of **Tenofovir**-loaded delivery systems.

Preparation of Tenofovir-Loaded Liposomes (Thin Film Hydration Method)

This protocol is adapted from methodologies described for preparing multilamellar liposomes.

[\[1\]](#)[\[6\]](#)[\[13\]](#)

Materials:

- Phospholipon 100H (or other suitable phospholipid)
- Cholesterol
- Stearylamine (as a positive charge imparting agent, optional)
- **Tenofovir**
- Chloroform
- Phosphate Buffered Saline (PBS), pH 7.4
- Rotary evaporator
- Ultrasonicator (optional, for size reduction)
- Ultracentrifuge

Procedure:

- Dissolve the lipids (e.g., Phospholipon 100H and cholesterol, and stearylamine if used) in chloroform in a round-bottom flask.
- Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
- Further dry the lipid film under a stream of nitrogen gas, followed by vacuum drying overnight to ensure complete removal of the solvent.

- Hydrate the lipid film with a solution of **Tenofovir** in PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.
- The resulting liposomal suspension can be sonicated to reduce the particle size and achieve a more uniform size distribution.
- Separate the unencapsulated **Tenofovir** by ultracentrifugation. The pellet contains the **Tenofovir**-loaded liposomes.
- Resuspend the liposomal pellet in fresh PBS for further analysis.

Preparation of Tenofovir-Loaded PLGA Nanoparticles (Emulsification-Solvent Evaporation Method)

This protocol is based on the double emulsion solvent evaporation technique, suitable for encapsulating hydrophilic drugs like **Tenofovir**.^{[2][7]}

Materials:

- Poly(lactic-co-glycolic acid) (PLGA)
- **Tenofovir** Disoproxil Fumarate (TDF)
- Dichloromethane (DCM) or Ethyl Acetate
- Poly(vinyl alcohol) (PVA) solution (e.g., 5% w/v)
- Deionized water
- Homogenizer or sonicator
- Magnetic stirrer
- Centrifuge

Procedure:

- Dissolve TDF in a small volume of deionized water to form the inner aqueous phase (W1).

- Dissolve PLGA in a water-immiscible organic solvent like DCM to form the organic phase (O).
- Add the inner aqueous phase (W1) to the organic phase (O) and emulsify using a high-speed homogenizer or sonicator to form a primary water-in-oil (W/O) emulsion.
- Add the primary emulsion to an aqueous solution of PVA (the external aqueous phase, W2) and homogenize again to form a double water-in-oil-in-water (W/O/W) emulsion.
- Stir the double emulsion on a magnetic stirrer at room temperature for several hours to allow the organic solvent to evaporate.
- Collect the resulting nanoparticles by centrifugation.
- Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.
- Lyophilize the final nanoparticle suspension for long-term storage.

Characterization of Nanoparticles and Liposomes

3.3.1. Particle Size and Zeta Potential

- Method: Dynamic Light Scattering (DLS)
- Procedure:
 - Dilute the nanoparticle or liposome suspension in deionized water or an appropriate buffer.
 - Measure the particle size (Z-average diameter) and Polydispersity Index (PDI) using a DLS instrument.
 - Measure the zeta potential to determine the surface charge of the particles.

3.3.2. Encapsulation Efficiency and Drug Loading

- Method: UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC)
- Procedure:

- Separate the nanoparticles or liposomes from the aqueous medium containing unencapsulated drug by ultracentrifugation.
- Quantify the amount of free **Tenofovir** in the supernatant using a validated UV-Vis or HPLC method.[\[1\]](#)[\[13\]](#)
- Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

$$EE (\%) = [(Total\ Drug - Free\ Drug) / Total\ Drug] \times 100$$

$$DL (\%) = [(Total\ Drug - Free\ Drug) / Weight\ of\ Nanoparticles/Liposomes] \times 100$$

In Vitro Drug Release Study (Dialysis Bag Method)

This protocol is a common method for assessing the in vitro release profile of drugs from nanoformulations.[\[10\]](#)

Materials:

- **Tenofovir**-loaded nanoparticles/liposomes
- Dialysis membrane tubing (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)
- Release medium (e.g., PBS, pH 7.4)
- Shaking water bath or orbital shaker
- UV-Vis spectrophotometer or HPLC system

Procedure:

- Hydrate the dialysis membrane tubing according to the manufacturer's instructions.
- Accurately weigh a specific amount of the lyophilized nanoparticles or liposomes and disperse them in a known volume of the release medium.
- Transfer the dispersion into the dialysis bag and securely seal both ends.

- Immerse the dialysis bag in a larger volume of the release medium (the receptor compartment) to ensure sink conditions.
- Place the setup in a shaking water bath maintained at 37°C.
- At predetermined time intervals, withdraw a sample from the receptor compartment and replace it with an equal volume of fresh release medium.
- Analyze the concentration of **Tenofovir** in the collected samples using UV-Vis spectroscopy or HPLC.
- Plot the cumulative percentage of drug released versus time.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the nanoformulations on the metabolic activity of cells, which is an indicator of cell viability.[\[11\]](#)

Materials:

- Target cell line (e.g., HeLa, H9, or vaginal epithelial cells)
- 96-well cell culture plates
- **Tenofovir** nanoformulations and empty (blank) nanoformulations
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO (Dimethyl sulfoxide)
- Microplate reader

Procedure:

- Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

- Treat the cells with various concentrations of the **Tenofovir** nanoformulations, blank nanoformulations, and free **Tenofovir** solution. Include untreated cells as a control.
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
- After incubation, add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
- Remove the medium and dissolve the formazan crystals in DMSO.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control.

Cellular Uptake Study

This protocol helps to quantify the internalization of nanoformulations by cells.

Materials:

- Target cell line
- Fluorescently labeled nanoparticles (e.g., loaded with Coumarin-6) or a method to quantify intracellular **Tenofovir** (e.g., LC-MS/MS)
- 24-well or 96-well plates
- Phosphate Buffered Saline (PBS)
- Cell lysis buffer (if quantifying intracellular drug)
- Fluorometer, flow cytometer, or confocal microscope

Procedure:

- Seed cells in appropriate plates and allow them to attach.
- Incubate the cells with the fluorescently labeled nanoparticles or **Tenofovir**-loaded nanoparticles for various time points (e.g., 1, 4, 24 hours).

- After incubation, wash the cells thoroughly with cold PBS to remove any nanoparticles that are not internalized.
- For qualitative analysis, visualize the cells using confocal microscopy.
- For quantitative analysis, lyse the cells and measure the fluorescence intensity using a fluorometer or analyze the cells by flow cytometry.
- If quantifying intracellular **Tenofovir**, lyse the cells and analyze the lysate using a validated analytical method.

Antiviral Efficacy Assay (HIV-1 p24 Antigen ELISA)

This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a direct measure of viral replication. A reduction in p24 levels indicates antiviral activity.

Materials:

- Susceptible target cells (e.g., TZM-bl cells, activated PBMCs)
- HIV-1 viral stock
- **Tenofovir** nanoformulations, blank nanoformulations, and free **Tenofovir**
- 96-well plates
- Commercial HIV-1 p24 ELISA kit
- Microplate reader

Procedure:

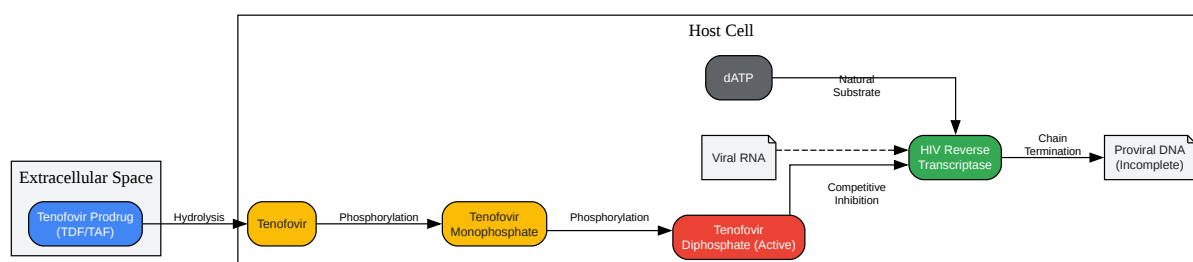
- Seed the target cells in a 96-well plate.
- Pre-treat the cells with different concentrations of the **Tenofovir** nanoformulations, blank nanoformulations, and free **Tenofovir** for a few hours.
- Infect the cells with a known amount of HIV-1.

- After a few hours of infection, wash the cells to remove the unbound virus and add fresh medium containing the respective treatments.
- Incubate the plates for several days, collecting the cell culture supernatant at different time points.
- Quantify the amount of p24 antigen in the collected supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.
- Determine the concentration of the formulation that inhibits viral replication by 50% (IC50).

Visualizations

Tenofovir's Mechanism of Action

Tenofovir, delivered as a prodrug (TDF or TAF), enters the target cell where it is converted to its active diphosphate form. This active form then competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the newly forming viral DNA chain by the HIV reverse transcriptase. Once incorporated, it acts as a chain terminator, halting viral DNA synthesis.^{[1][2]}

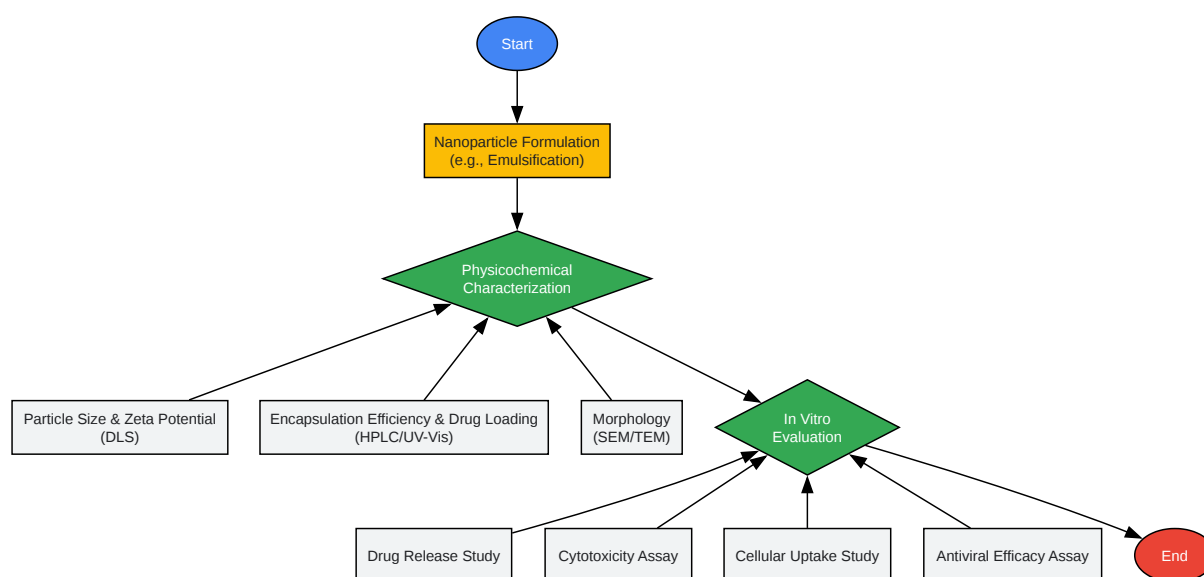


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Caption: Intracellular activation and mechanism of action of **Tenofovir**.

Experimental Workflow for Nanoparticle Formulation and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of **Tenofovir**-loaded nanoparticles.

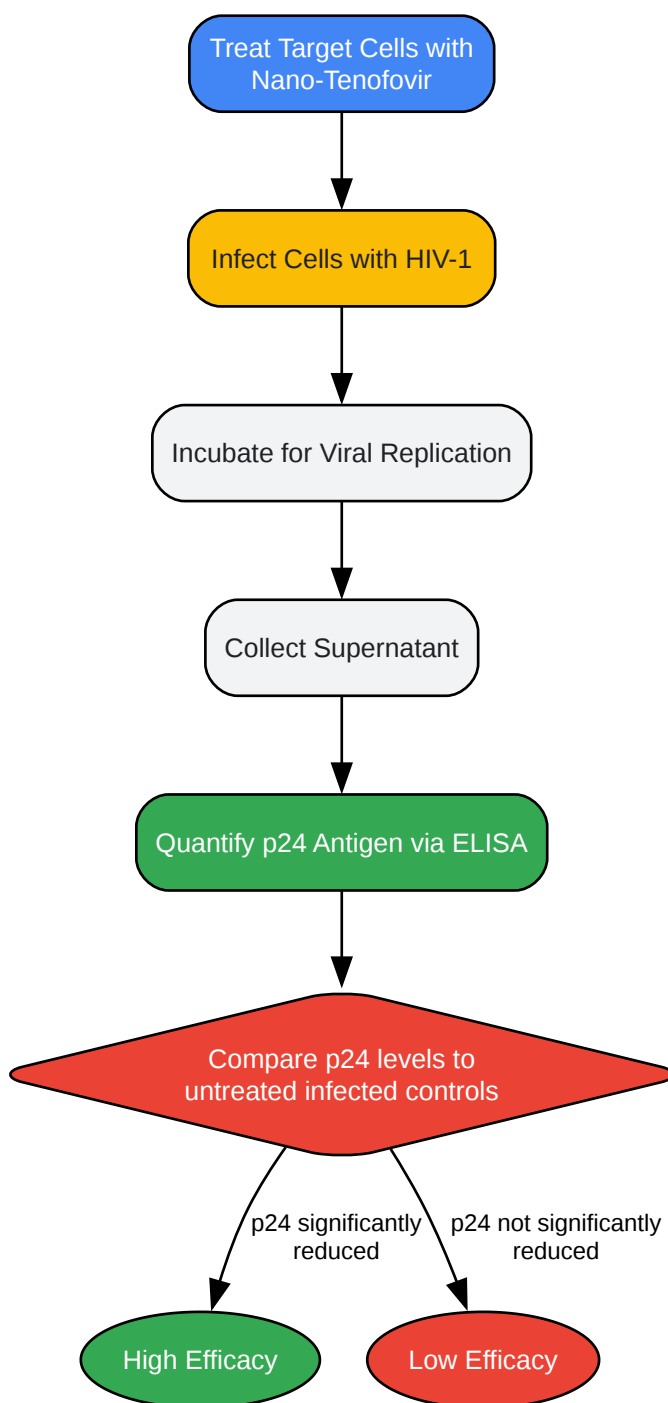


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Caption: General workflow for **Tenofovir** nanoparticle development.

Logical Relationship for Antiviral Efficacy Assessment

This diagram outlines the logical steps to determine the antiviral efficacy of a **Tenofovir** nanoformulation.



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Caption: Decision flow for determining antiviral efficacy.

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